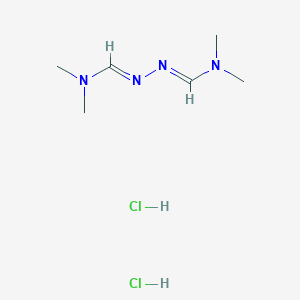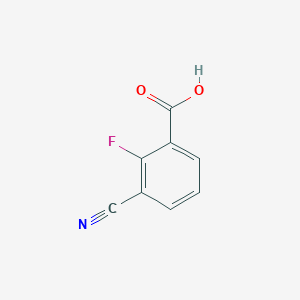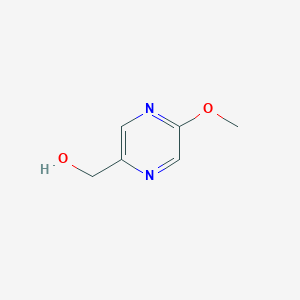
1-Cyclopropylethanol
Overview
Description
1-Cyclopropylethanol, also known as Cyclopropylmethylcarbinol, is a chemical compound with the molecular formula C5H10O . It has a molecular weight of 86.13 g/mol . The IUPAC name for this compound is 1-cyclopropylethanol .
Molecular Structure Analysis
The molecular structure of 1-Cyclopropylethanol consists of a cyclopropyl group (a three-membered carbon ring) attached to an ethanol group . The InChI representation of its structure isInChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3 . Physical And Chemical Properties Analysis
1-Cyclopropylethanol has a density of approximately 1.0 g/cm³ . It has a boiling point of 123.5°C at 760 mmHg . The compound is characterized by a molar refractivity of 24.6 cm³ . It has one hydrogen bond donor and one hydrogen bond acceptor .Scientific Research Applications
Metabolomic Studies
1-Cyclopropylethanol is part of the cyclopropyl family, which has been studied in various metabolomic research. For instance, in a study by (Qu Tingli et al., 2016), the NMR-based metabolomic approach was used to examine the toxic effects of cyclophosphamide on rats. This research showcases the broader potential of cyclopropyl compounds in assessing drug toxicity and understanding metabolic alterations in biological systems.
Drug Development Enhancements
Cyclopropyl rings, such as in 1-Cyclopropylethanol, are increasingly being utilized in drug development. (T. Talele, 2016) notes their significant role in enhancing drug potency, reducing off-target effects, and addressing roadblocks in drug discovery. This highlights the versatility and importance of cyclopropyl structures in pharmaceutical research.
Role in Chemotherapy
Studies on cyclophosphamide, a drug structurally related to 1-Cyclopropylethanol, reveal insights into the application of cyclopropyl compounds in chemotherapy. Research by (A. Emadi et al., 2009) discusses cyclophosphamide's unique metabolism and its use in cancer and autoimmune disorders. This indicates the potential of cyclopropyl compounds like 1-Cyclopropylethanol in similar therapeutic applications.
Ethylene Action Inhibition in Plants
1-Cyclopropylethanol is structurally similar to 1-methylcyclopropene, a known ethylene action inhibitor in plants. The study by (S. Blankenship & J. Dole, 2003) shows that 1-methylcyclopropene prevents ethylene effects in various fruits, vegetables, and floriculture crops, suggesting a potential application area for 1-Cyclopropylethanol in agricultural research.
Food and Vegetable Preservation
The application of 1-methylcyclopropene, a compound similar to 1-Cyclopropylethanol, in food and vegetable preservation is highlighted in the research by (C. Watkins, 2006). This study provides insights into the potential of cyclopropyl compounds in enhancing the shelf-life and quality of agricultural products.
Safety and Hazards
1-Cyclopropylethanol is classified as a Category 3 flammable liquid according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a flash point of 30.6°C . Safety measures include avoiding heat, sparks, open flames, and hot surfaces . It is recommended to use personal protective equipment, including protective gloves and eye/face protection .
Mechanism of Action
Target of Action
1-Cyclopropylethanol is a chemical compound with the molecular formula C5H10O
Mode of Action
The mode of action of 1-Cyclopropylethanol is currently unknown due to the lack of scientific studies on this specific compound . The interaction of 1-Cyclopropylethanol with its potential targets and the resulting changes at the molecular or cellular level remain to be elucidated.
properties
IUPAC Name |
1-cyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKVKJZXOBFLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870767 | |
| Record name | Cyclopropanemethanol, .alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylethanol | |
CAS RN |
765-42-4 | |
| Record name | 1-Cyclopropylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanemethanol, alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropylethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanemethanol, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropanemethanol, .alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alpha-methylcyclopropanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



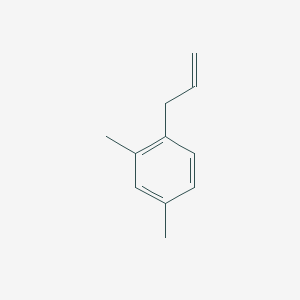
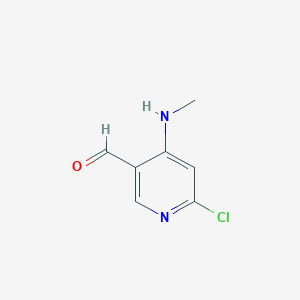
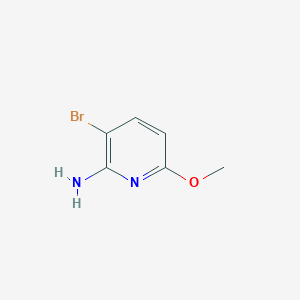

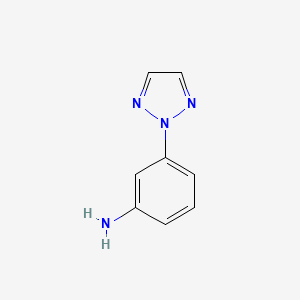
![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1359726.png)



